molecular formula C20H26N6O3 B2595784 2-(2H-1,3-benzodioxol-5-yl)-N-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}acetamide CAS No. 2034407-54-8

2-(2H-1,3-benzodioxol-5-yl)-N-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}acetamide

Cat. No.: B2595784
CAS No.: 2034407-54-8
M. Wt: 398.467
InChI Key: VDNOVFGFPNETLK-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 1,3-benzodioxole moiety linked to a substituted 1,3,5-triazine core via a methylene bridge. The 1,3-benzodioxole group is notable for its presence in bioactive molecules, often contributing to metabolic stability and binding interactions. Its structural determination likely relies on crystallographic tools such as SHELX-based refinement, a standard for small-molecule analysis .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O3/c1-25(2)19-22-17(23-20(24-19)26-8-4-3-5-9-26)12-21-18(27)11-14-6-7-15-16(10-14)29-13-28-15/h6-7,10H,3-5,8-9,11-13H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNOVFGFPNETLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Triazine Ring: The triazine ring is often synthesized via the reaction of cyanuric chloride with appropriate amines.

    Coupling Reactions: The final step involves coupling the benzodioxole and triazine intermediates with an acetamide linker under controlled conditions, such as using a base like triethylamine in an organic solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinones.

    Reduction: The triazine ring can be reduced under hydrogenation conditions.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-N-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: Modulation of pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis based on structural analogs referenced in the evidence and related literature:

Triazine-Based Analogs

The triazine core is a common scaffold in drug discovery. For example, 4-((2,4-Dioxothiazolidin-5-ylidene)Methyl)-N-Phenyl Benzamide derivatives () utilize a triazine-like thiazolidinone ring. These compounds exhibit varied biological activities, including antimicrobial and anticancer properties, depending on substituents.

Benzodioxole-Containing Compounds

The 1,3-benzodioxole moiety is prevalent in natural products (e.g., safrole) and synthetic drugs. In Compound 11p (), a benzodiazepine fused with benzodioxole demonstrates enhanced binding to neurological targets. The target compound’s benzodioxole group may similarly improve lipophilicity and CNS penetration, though this remains speculative without experimental data .

Acetamide Derivatives

Acetamide linkages, as seen in the target compound, are critical for hydrogen-bonding interactions. For instance, N-(4-Methyl-3-(Pyrimido[4,5-d]Pyrimidinyl)Phenyl)Acetamide () uses this group to anchor to enzyme active sites. The dimethylamino and piperidinyl substituents in the target compound could enhance solubility and modulate pharmacokinetics compared to simpler acetamides .

Structural and Functional Data Table

Property Target Compound Analog () Analog ()
Core Structure 1,3,5-Triazine with benzodioxole Thiazolidinone-triazine hybrid Benzodiazepine-pyrimido pyrimidine
Key Substituents Dimethylamino, piperidin-1-yl Phenyl, dioxothiazolidinyl Methyl, pyridin-3-yl
Synthetic Route Likely involves carbodiimide-mediated coupling (similar to ) EDC/HOBt-mediated amidation Multi-step alkylation/condensation
Potential Bioactivity Hypothesized kinase inhibition (triazine-based) Antimicrobial/anticancer (thiazolidinone derivatives) Neurological modulation (benzodiazepine core)

Research Findings and Limitations

  • Structural Insights: The target compound’s stereoelectronic profile, inferred from its substituents, suggests higher solubility than simpler triazines (due to dimethylamino) and improved target engagement (piperidinyl’s bulk).
  • Gaps in Evidence: No direct pharmacological or crystallographic data for the compound are provided.
  • Synthesis Challenges : The synthesis likely parallels ’s carbodiimide-mediated amidation, though the triazine-piperidine linkage may require specialized coupling conditions .

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